molecular formula C12H16BrNO2 B4937387 2-(4-bromo-3-methylphenoxy)-N-propylacetamide

2-(4-bromo-3-methylphenoxy)-N-propylacetamide

Cat. No. B4937387
M. Wt: 286.16 g/mol
InChI Key: MHJQFKQGSAFLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenoxy)-N-propylacetamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1999 and has since been used in numerous scientific studies to investigate the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

2-(4-bromo-3-methylphenoxy)-N-propylacetamide acts as a competitive antagonist at the CB1 cannabinoid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been shown to have a wide range of biochemical and physiological effects, many of which are related to the endocannabinoid system. This compound has been shown to reduce pain perception in animal models, suggesting that it may have potential as a pain medication. Additionally, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as an appetite suppressant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromo-3-methylphenoxy)-N-propylacetamide in lab experiments is its potency and specificity as a CB1 cannabinoid receptor antagonist. This allows researchers to selectively block the activity of this receptor and study the effects of endocannabinoids on various physiological processes. However, one limitation of using 2-(4-bromo-3-methylphenoxy)-N-propylacetamide is that it may have off-target effects on other receptors or signaling pathways, which can complicate data interpretation.

Future Directions

There are numerous future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-propylacetamide and the endocannabinoid system. One potential area of investigation is the role of endocannabinoids in the regulation of mood and emotion. Another potential area of investigation is the potential therapeutic applications of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide, such as in the treatment of pain or obesity. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide and other cannabinoid receptor antagonists, as well as their potential side effects and limitations.

Synthesis Methods

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide involves the reaction of 4-bromo-3-methylphenol with propylamine to form 2-(4-bromo-3-methylphenoxy)-N-propylamine. This intermediate is then acetylated with acetic anhydride to produce the final product, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-propylacetamide has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. This compound is a potent antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the brain and central nervous system. By blocking the activity of this receptor, 2-(4-bromo-3-methylphenoxy)-N-propylacetamide can be used to study the effects of endocannabinoids on a wide range of physiological processes, including pain perception, appetite regulation, and mood.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-6-14-12(15)8-16-10-4-5-11(13)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJQFKQGSAFLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3-methylphenoxy)-N-propylacetamide

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